molecular formula C7H4Cl2F2O2 B1410468 4,5-Dichloro-2-(difluoromethoxy)phenol CAS No. 1806352-16-8

4,5-Dichloro-2-(difluoromethoxy)phenol

Cat. No.: B1410468
CAS No.: 1806352-16-8
M. Wt: 229 g/mol
InChI Key: FHNKEYDXJHBPDT-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)phenol is a chemical compound known for its unique properties and versatility in scientific research. It is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a phenol group. This compound is used in various applications, including pharmaceutical development, organic synthesis, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)phenol typically involves the introduction of the difluoromethoxy group onto a chlorinated phenol precursor. One common method involves the reaction of 4,5-dichlorophenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)phenol is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceutical development, particularly in the synthesis of drug candidates.

    Industry: Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid: Similar structure but with an acetic acid group instead of a phenol group.

    4,5-Dichloro-2-(difluoromethoxy)aniline: Similar structure but with an amino group instead of a phenol group.

Uniqueness

4,5-Dichloro-2-(difluoromethoxy)phenol is unique due to its combination of chlorine atoms, difluoromethoxy group, and phenol group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. Its versatility in various applications, from organic synthesis to pharmaceutical development, highlights its significance in scientific research.

Properties

IUPAC Name

4,5-dichloro-2-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKEYDXJHBPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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